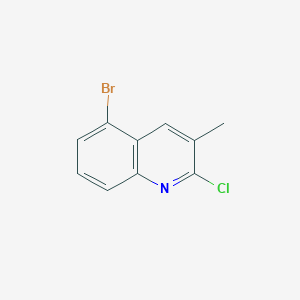
8-chloro-3-methyl-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, including transition metal-free methodologies . The reaction conditions often involve the use of visible light or electrochemical catalysis to promote the formation of C–C, C–N, C–P, C–S, and C–O bonds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Heterogeneous catalysis is a preferred method due to its low cost, high activity, selectivity, and stability . This approach allows for the recycling and regeneration of catalysts, making the process more sustainable.
化学反応の分析
Types of Reactions
8-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkoxyl radical-mediated hydrogen atom transfer (HAT) and various transition metal catalysts for cross-coupling reactions . Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
科学的研究の応用
8-chloro-3-methyl-1H-quinoxalin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Quinoxalin-2-one: The parent compound without the chloro and methyl substituents.
3-methylquinoxalin-2-one: A similar compound with only the methyl group.
8-chloroquinoxalin-2-one: A similar compound with only the chloro group.
Uniqueness
8-chloro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both chloro and methyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
8-chloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-6(10)3-2-4-7(8)11-5/h2-4H,1H3,(H,12,13) |
InChIキー |
ZBXZRPSWDYVWGF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CC=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8714951.png)
![Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride](/img/structure/B8714961.png)




![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8714995.png)
![5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8714997.png)




